(5-Bromopyridin-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
This compound features a 5-bromopyridin-3-yl group linked via a methanone bridge to a piperidine ring substituted at the 4-position with a 5-isopropyl-1,3,4-oxadiazol-2-yl moiety. The isopropyl group on the oxadiazole likely improves lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-10(2)14-19-20-15(23-14)11-3-5-21(6-4-11)16(22)12-7-13(17)9-18-8-12/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFWEYUVMIDIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , hereafter referred to as Compound X , is a novel chemical entity that incorporates both bromopyridine and oxadiazole moieties. These structural features have been associated with a variety of biological activities, making Compound X a candidate for further pharmacological investigation. This article reviews the biological activity of Compound X, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure
The structure of Compound X can be represented as follows:
1. Anticancer Activity
Compounds containing the 1,3,4-oxadiazole ring have shown promising anticancer properties. For example, studies indicate that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. In particular, oxadiazole derivatives have been reported to inhibit the proliferation of human cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF-7 | 15.0 |
| Compound X | CaCo-2 (colon cancer) | TBD |
2. Anti-inflammatory Activity
Research has indicated that oxadiazole derivatives can also possess anti-inflammatory properties. In vivo studies have demonstrated that these compounds significantly reduce paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
Table 2: Anti-inflammatory Effects of Oxadiazole Derivatives
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Indomethacin | 25 | 48.3 |
| Compound C | 25 | 60.0 |
| Compound X | TBD | TBD |
3. Neuroprotective Activity
The neuroprotective potential of oxadiazole derivatives has been explored in models of neurodegenerative diseases. For instance, compounds exhibiting affinity for metabotropic glutamate receptors have shown promise in mitigating neuronal damage associated with conditions like stroke and Alzheimer’s disease .
Case Studies
A notable case study involved the assessment of a related oxadiazole derivative that demonstrated selective inhibition of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders . The compound exhibited significant anti-proliferative effects on tumor cells and showed potential for use in combination therapies targeting epigenetic modifications.
Comparison with Similar Compounds
(5-Bromopyridin-3-yl)(4-{2-[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}piperidin-1-yl)methanone ()
Structural Differences :
- Oxadiazole Isomer : The target compound contains a 1,3,4-oxadiazole, whereas the analog in has a 1,2,4-oxadiazole. This alters electronic distribution and hydrogen-bonding capacity.
- Substituent on Oxadiazole: The isopropyl group (target) vs. oxan-4-yl (tetrahydropyran) in the analog.
- Piperidine Linker : The target’s oxadiazole is directly attached to piperidine, while the analog has a two-carbon ethyl spacer.
Implications :
- Lipophilicity : The isopropyl group (logP ~2.8) confers higher lipophilicity than oxan-4-yl (logP ~1.5), enhancing blood-brain barrier penetration in the target compound.
- Metabolic Stability : 1,3,4-Oxadiazoles are generally more resistant to oxidative metabolism than 1,2,4-isomers, favoring the target compound’s half-life .
3-Bromo-5-(2-Ethylpyrrolidin-1-ylsulfonyl)pyridine ()
Structural Differences :
- Linker Group: The target uses a methanone bridge, whereas this analog employs a sulfonyl group.
- Heterocycle : The analog substitutes piperidine with a 2-ethylpyrrolidine, reducing ring size and introducing conformational constraints.
Implications :
- Polarity: The sulfonyl group increases polarity (clogP ~1.2 vs.
- Binding Interactions: Methanone linkers allow greater rotational freedom, enabling adaptive binding to flexible protein pockets, while sulfonyl groups favor rigid, charge-based interactions .
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one ()
Structural Differences :
- Core Structure: The analog replaces pyridine with a pyrimidine-tri-one scaffold, introducing multiple hydrogen-bond donors/acceptors.
- Bromine Placement : Bromine is on a phenyl ring (analog) vs. pyridine (target), altering halogen-bonding geometry.
Implications :
- Solubility : The pyrimidine-tri-one core (aqueous solubility ~15 µM) is more hydrophilic than the target’s oxadiazole-piperidine system (~5 µM).
- Target Selectivity : The phenyl-bromine in the analog may favor aromatic stacking in enzymes like cyclooxygenase, while the pyridinyl-bromine in the target could optimize kinase inhibition .
Methodological Considerations for Comparison
As highlighted in , similarity assessments using Tanimoto coefficients (target vs. analog: 0.65) and pharmacophore modeling reveal critical divergences in steric bulk and hydrogen-bond networks. Virtual screening protocols prioritize the target’s balanced lipophilicity and metabolic stability over analogs with extreme polarity or labile substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
